REACTION_CXSMILES
|
[N:1]1[CH:6]=[CH:5][C:4]([CH:7]=[O:8])=[CH:3][CH:2]=1.C([O-])([O-])[O:10][CH2:11][CH3:12].C(=O)(O)[O-].[Na+].[C:20](OCC)(=O)[CH3:21]>C(O)C.C1(C)C=CC(S(O)(=O)=O)=CC=1>[CH2:20]([O:8][CH:7]([O:10][CH2:11][CH3:12])[C:4]1[CH:5]=[CH:6][N:1]=[CH:2][CH:3]=1)[CH3:21] |f:2.3|
|
Name
|
|
Quantity
|
3 mL
|
Type
|
reactant
|
Smiles
|
N1=CC=C(C=C1)C=O
|
Name
|
ethyl orthoformate
|
Quantity
|
15.7 mL
|
Type
|
reactant
|
Smiles
|
C(OCC)([O-])[O-]
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
229 mg
|
Type
|
catalyst
|
Smiles
|
C1(=CC=C(C=C1)S(=O)(=O)O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux under a nitrogen atmosphere for 10 hours
|
Duration
|
10 h
|
Type
|
WASH
|
Details
|
by washing with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
drying over anhydrous sodium sulfate
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated off under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the residue was purified by silica gel column chromatography (hexane/ethyl acetate=1/1)
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(C1=CC=NC=C1)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.41 g | |
YIELD: PERCENTYIELD | 78% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |